molecular formula C11H6F2N4 B8194239 3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile

3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile

Cat. No.: B8194239
M. Wt: 232.19 g/mol
InChI Key: BEHOCQVAHZUNLC-UHFFFAOYSA-N
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Description

3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile is a heterocyclic compound that contains a pyrazine ring substituted with an amino group, a difluorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-difluoroaniline with malononitrile in the presence of a base can lead to the formation of the desired pyrazine ring . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The difluorophenyl group enhances its binding affinity, while the amino and carbonitrile groups contribute to its overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-(2,4-dichlorophenyl)pyrazine-2-carbonitrile
  • 3-Amino-6-(2,4-dimethylphenyl)pyrazine-2-carbonitrile
  • 3-Amino-6-(2,4-difluorophenyl)pyridine-2-carbonitrile

Uniqueness

3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs.

Properties

IUPAC Name

3-amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N4/c12-6-1-2-7(8(13)3-6)10-5-16-11(15)9(4-14)17-10/h1-3,5H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHOCQVAHZUNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(C(=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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